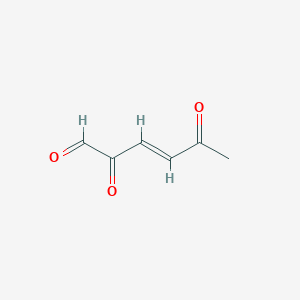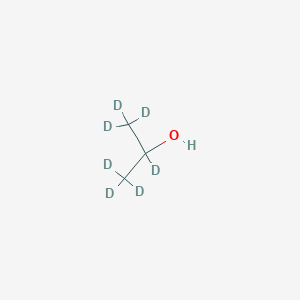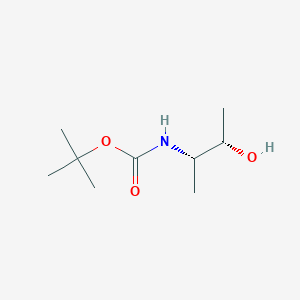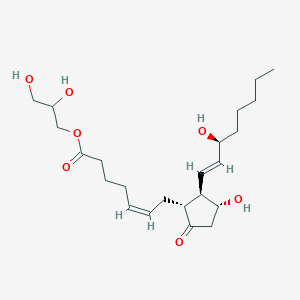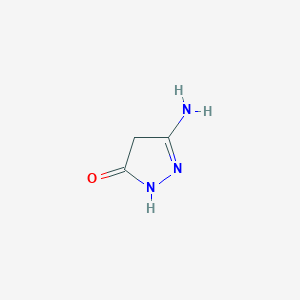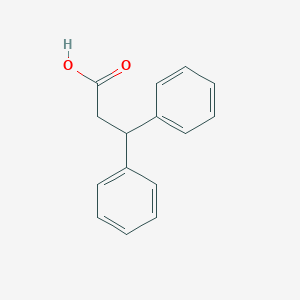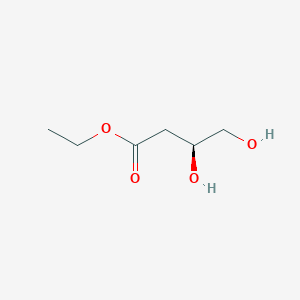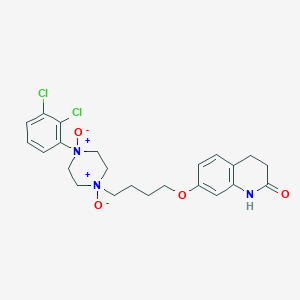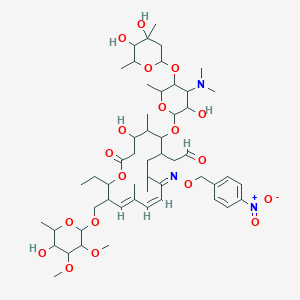
para-Nitrobenzyl-oxime-tylosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Para-nitrobenzyl-oxime-tylosine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tylosin, a macrolide antibiotic, and has been synthesized through a multistep process. The purpose of
作用机制
The mechanism of action of para-nitrobenzyl-oxime-tylosine involves the binding of the compound to the ribosome. The para-nitrobenzyl group of the compound interacts with the ribosome, preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
生化和生理效应
Para-nitrobenzyl-oxime-tylosine has been shown to have biochemical and physiological effects. Inhibition of protein synthesis by this compound can lead to the accumulation of misfolded proteins, which can trigger the unfolded protein response. This response can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One of the advantages of using para-nitrobenzyl-oxime-tylosine in lab experiments is its reversible inhibition of protein synthesis. This allows for the precise control of protein synthesis and can be used to study the effects of protein synthesis inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration of the compound used in experiments to avoid any adverse effects.
未来方向
Para-nitrobenzyl-oxime-tylosine has potential applications in various fields, including synthetic biology, biochemistry, and pharmacology. One future direction for this compound is its use as a tool to study the effects of protein synthesis inhibition on cellular processes. Another direction is the development of new derivatives of para-nitrobenzyl-oxime-tylosine with improved properties, such as increased specificity and reduced toxicity. Finally, the use of this compound in vivo studies could provide insights into the potential therapeutic applications of protein synthesis inhibition.
合成方法
The synthesis of para-nitrobenzyl-oxime-tylosine involves a multistep process that starts with the protection of the 3-hydroxyl group of tylosin. This is followed by the selective oxidation of the 2-hydroxyl group to form a ketone intermediate. The ketone intermediate is then reacted with para-nitrobenzyl-hydroxylamine to form the oxime derivative. The final step involves the deprotection of the 3-hydroxyl group to yield para-nitrobenzyl-oxime-tylosine.
科学研究应用
Para-nitrobenzyl-oxime-tylosine has been used in various scientific research applications. One of the most promising applications is its use as a tool to study protein synthesis. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
属性
CAS 编号 |
145144-30-5 |
|---|---|
产品名称 |
para-Nitrobenzyl-oxime-tylosine |
分子式 |
C53H83N3O19 |
分子量 |
1066.2 g/mol |
IUPAC 名称 |
2-[(10Z,11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-10-[(4-nitrophenyl)methoxyimino]-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C53H83N3O19/c1-13-40-36(27-68-52-49(67-12)48(66-11)44(60)31(5)71-52)22-28(2)14-19-38(54-69-26-34-15-17-37(18-16-34)56(64)65)29(3)23-35(20-21-57)46(30(4)39(58)24-41(59)73-40)75-51-45(61)43(55(9)10)47(32(6)72-51)74-42-25-53(8,63)50(62)33(7)70-42/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-63H,13,20,23-27H2,1-12H3/b19-14-,28-22+,54-38+ |
InChI 键 |
FASAVLQPELYIAC-ISHIWQPESA-N |
手性 SMILES |
CCC1C(/C=C(/C=C\C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])\C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)\C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
同义词 |
para-nitrobenzyl-oxime-tylosine S 5556 S-5556 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



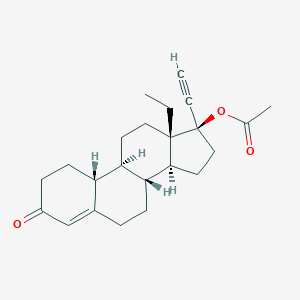
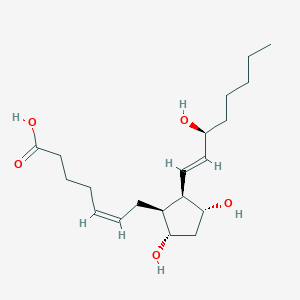
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
